



Application Note: Long-Term Stability and Handling of PF-05175157 Stock Solutions

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Audience: Researchers, scientists, and drug development professionals.

Introduction **PF-05175157** is a potent and selective dual inhibitor of Acetyl-CoA Carboxylase isoforms ACC1 and ACC2, which are key enzymes in the de novo lipogenesis (DNL) pathway. [1][2][3] By catalyzing the carboxylation of acetyl-CoA to malonyl-CoA, ACC plays a critical role in fatty acid synthesis and oxidation.[2] The inhibition of this pathway makes **PF-05175157** a valuable tool for research in metabolic disorders such as type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and obesity.[2][4][5] Given its role in sensitive biological assays, ensuring the integrity and stability of **PF-05175157** stock solutions is paramount for generating reproducible and reliable experimental data. This document provides detailed protocols for the preparation, storage, and long-term stability assessment of **PF-05175157** solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **PF-05175157** is presented below. This information is critical for accurate stock solution preparation and concentration calculations.



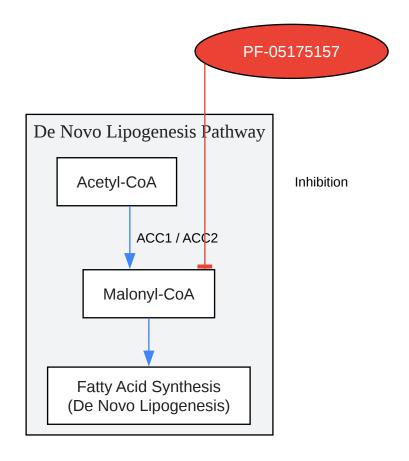
Property	Value
CAS Number	1301214-47-0[1][6][7]
Molecular Formula	C23H27N5O2[1][7][8]
Molecular Weight	405.49 g/mol [1][3][8]
Appearance	Crystalline solid / Solid powder[2][7]
Solubility	DMSO: ≥ 30 mg/mL (73.98 mM)[6][8][9] Ethanol: ~20-25 mg/mL[3][7] DMF: 25 mg/mL[7] Water: Insoluble[6]

Note: The use of fresh, anhydrous or moisture-absorbing DMSO is highly recommended, as its hygroscopic nature can significantly reduce the solubility of the product.[6][9]

Mechanism of Action: ACC Inhibition

PF-05175157 exerts its biological effect by inhibiting ACC1 and ACC2. This action blocks the conversion of Acetyl-CoA to Malonyl-CoA, a rate-limiting step in fatty acid biosynthesis. The reduction in Malonyl-CoA levels leads to decreased de novo lipogenesis and an increase in fatty acid oxidation.





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PF-05175157 inhibits ACC1/ACC2, blocking fatty acid synthesis.

Recommended Storage and Stability

Proper storage is crucial to prevent degradation and maintain the potency of **PF-05175157**. Below are the recommended storage conditions for the compound in both solid form and as a stock solution. To avoid degradation from repeated freeze-thaw cycles, it is strongly advised to aliquot stock solutions into single-use volumes.[6][8][9]



Form	Storage Temperature	Recommended Duration	Source(s)
Solid Powder	-20°C	≥ 3-4 years	[6][7]
0 - 4°C	Short-term (days to weeks)	[2]	
Stock Solution in DMSO	-80°C	1 to 2 years	[6][9]
-20°C	1 month to 1 year	[6][8][9]	

Note: There is some variability in the reported stability durations from different suppliers. A conservative approach is recommended, and independent verification of stability for long-term experiments is advised.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use.

Materials:

- PF-05175157 solid powder (MW: 405.49 g/mol)
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- · Sterile microcentrifuge tubes or amber glass vials
- · Vortex mixer
- Ultrasonic bath (optional)



Procedure:

- Weighing: Accurately weigh 4.055 mg of **PF-05175157** powder and transfer it to a sterile vial.
- Solvent Addition: Add 1 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, briefly warm the tube to 37°C and sonicate in an ultrasonic bath to aid dissolution.[8][9]
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 μ L) in sterile, light-protecting tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
- Storage: Store the aliquots at -80°C for long-term stability (up to 2 years) or at -20°C for shorter-term use (up to 1 year).[9]

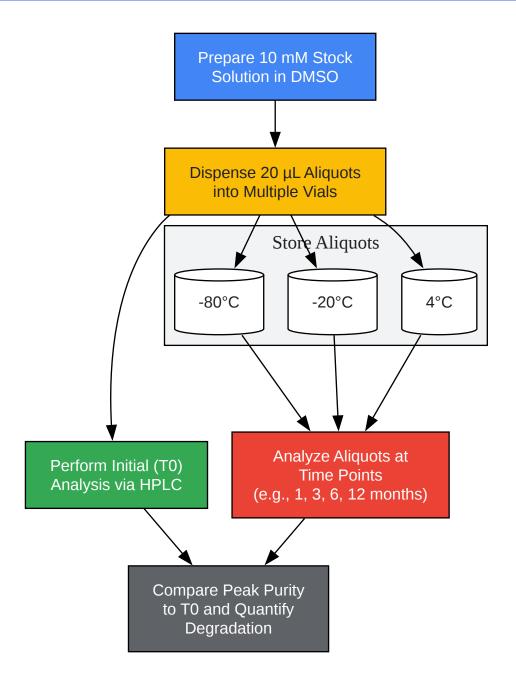
Protocol 2: Long-Term Stability Assessment by HPLC

This protocol provides a framework for researchers to determine the stability of their prepared **PF-05175157** stock solutions under specific laboratory conditions.

Objective: To quantify the purity of **PF-05175157** in a DMSO stock solution over time at various storage temperatures.

Experimental Workflow:





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Workflow for assessing the long-term stability of stock solutions.

Materials:

- Prepared PF-05175157 stock solution aliquots
- High-Performance Liquid Chromatography (HPLC) system with UV/Vis detector
- Appropriate HPLC column (e.g., C18)



- HPLC-grade solvents (e.g., Acetonitrile, Water, Formic Acid)
- Controlled temperature storage units (-80°C, -20°C, 4°C)

Procedure:

- Preparation: Prepare a 10 mM stock solution of PF-05175157 in DMSO as described in Protocol 1. Create a sufficient number of aliquots to accommodate all time points and storage conditions.
- Time-Zero (T0) Analysis: Immediately after preparation, take one aliquot, allow it to equilibrate to room temperature, and prepare it for HPLC analysis according to your established analytical method. This analysis establishes the initial purity baseline (100%).
- Storage: Place the remaining aliquots in their designated storage conditions: -80°C, -20°C, and 4°C (as a stress condition). Ensure they are protected from light.
- Time-Point Analysis: At each scheduled time point (e.g., 1, 3, 6, 9, and 12 months), retrieve one aliquot from each storage condition.[10]
- Allow the vials to thaw completely and equilibrate to room temperature before opening to prevent water condensation.[11]
- Analyze the samples using the identical HPLC method established for the T0 analysis.
- Data Analysis: For each time point, calculate the purity of PF-05175157 by comparing its
 peak area to the total peak area of the chromatogram. The appearance of new peaks may
 indicate degradation products.[10]

Data Presentation and Interpretation

The results of the stability study should be recorded in a clear, tabular format to facilitate comparison. This allows for the determination of a reliable shelf-life for the stock solutions under your laboratory's specific conditions.

Table Template for Stability Study Results:



Time Point	Storage Temp.	Purity (%)	Degradation (%) (vs T0)	Observations (e.g., Precipitation)
T=0	N/A	100%	0%	Clear Solution
1 Month	-80°C	_		
-20°C				
4°C				
3 Months	-80°C			
-20°C		_		
4°C				
6 Months	-80°C			
-20°C		_		
4°C	_			
12 Months	-80°C			
-20°C		_		
4°C				

By following these guidelines and protocols, researchers can ensure the long-term stability and integrity of their **PF-05175157** stock solutions, leading to more accurate and reproducible results in their investigations of metabolic pathways.

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Methodological & Application





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